molecular formula C7H8N2O B14321685 2,3-Diaminobenzaldehyde CAS No. 109203-48-7

2,3-Diaminobenzaldehyde

Cat. No.: B14321685
CAS No.: 109203-48-7
M. Wt: 136.15 g/mol
InChI Key: UOGKMJUEKOCDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diaminobenzaldehyde is an organic compound with the molecular formula C7H8N2O It is a derivative of benzaldehyde, featuring two amino groups at the 2 and 3 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Diaminobenzaldehyde can be synthesized through several methods. One common approach involves the reduction of 2,3-dinitrobenzaldehyde using reducing agents such as iron powder in the presence of hydrochloric acid. Another method includes the catalytic hydrogenation of 2,3-dinitrobenzaldehyde using palladium on carbon as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of metal catalysts like palladium on carbon or nickel is common, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diaminobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Diaminobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-diaminobenzaldehyde involves its interaction with various molecular targets. The amino groups on the benzene ring allow it to form Schiff bases with aldehydes and ketones, which can then undergo further chemical transformations. These interactions are crucial in its role as an intermediate in organic synthesis and its potential therapeutic applications .

Comparison with Similar Compounds

  • 2,4-Diaminobenzaldehyde
  • 3,4-Diaminobenzaldehyde
  • 2,3-Diaminotoluene

Comparison: 2,3-Diaminobenzaldehyde is unique due to the specific positioning of its amino groups, which influences its reactivity and the types of reactions it can undergo. Compared to 2,4-diaminobenzaldehyde and 3,4-diaminobenzaldehyde, the 2,3-isomer has distinct electronic and steric properties that make it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

2,3-diaminobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGKMJUEKOCDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437749
Record name 2,3-diaminobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109203-48-7
Record name 2,3-diaminobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.